molecular formula C11H14BrNO2 B12774965 Hydrohydrastinine hydrobromide CAS No. 5985-05-7

Hydrohydrastinine hydrobromide

Cat. No.: B12774965
CAS No.: 5985-05-7
M. Wt: 272.14 g/mol
InChI Key: ALAPRTSIMLKPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its potential medicinal properties and has been studied for various applications in the field of chemistry and medicine.

Chemical Reactions Analysis

Types of Reactions: Hydrohydrastinine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce reduced forms of hydrohydrastinine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydrohydrastinine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to affect various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways. These interactions contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Hydrohydrastinine hydrobromide is unique due to its specific chemical structure and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

5985-05-7

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide

InChI

InChI=1S/C11H13NO2.BrH/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12;/h4-5H,2-3,6-7H2,1H3;1H

InChI Key

ALAPRTSIMLKPSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1)OCO3.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.